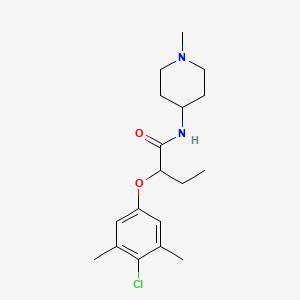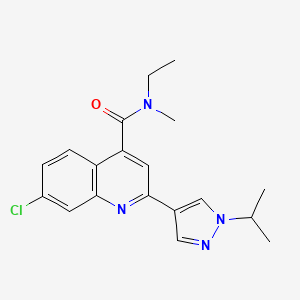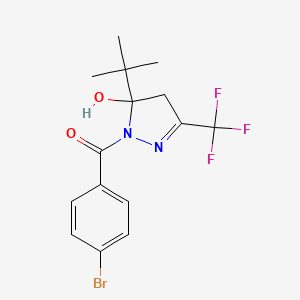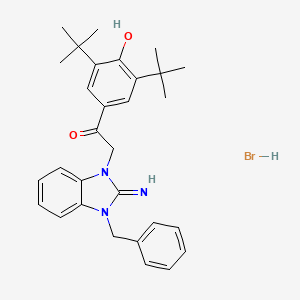![molecular formula C26H32N2O4 B4896444 3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4896444.png)
3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide, also known as ABP-700, is a novel small-molecule inhibitor of the calcium-activated chloride channel TMEM16A. The compound has been shown to have potential therapeutic applications in a variety of diseases, including cystic fibrosis, chronic obstructive pulmonary disease, and hypertension.
作用機序
3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide works by inhibiting the calcium-activated chloride channel TMEM16A. This channel is involved in a variety of physiological processes, including chloride secretion in the lungs and gut, and smooth muscle contraction in the vasculature. By inhibiting TMEM16A, this compound reduces chloride secretion and smooth muscle contraction, leading to improved lung function and blood pressure control.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its effects on chloride secretion and smooth muscle contraction, this compound has been shown to reduce inflammation and mucus production in the lungs, and to improve endothelial function in the vasculature. The compound has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
実験室実験の利点と制限
One of the main advantages of 3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide is its specificity for TMEM16A. This allows for more targeted inhibition of chloride secretion and smooth muscle contraction, with fewer off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in some disease models. Additionally, the synthesis of this compound is complex and may be difficult to scale up for large-scale production.
将来の方向性
There are several future directions for research on 3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide. One area of focus is the development of more potent analogs of the compound, which may be more effective in disease models. Another area of focus is the optimization of the synthesis method to improve scalability and reduce costs. Finally, there is ongoing research on the potential therapeutic applications of this compound in other diseases, including secretory diarrhea, polycystic kidney disease, and cancer.
合成法
The synthesis of 3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-methoxybenzoyl chloride, which is reacted with cyclopropylamine to form an amide intermediate. This intermediate is then reacted with piperidine and allyl bromide to form the allyl-protected piperidine intermediate. The final step involves the coupling of this intermediate with 2-(benzyloxy)benzaldehyde to form the target compound this compound.
科学的研究の応用
3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide has been extensively studied in preclinical models of cystic fibrosis, chronic obstructive pulmonary disease, and hypertension. In these studies, the compound has been shown to effectively inhibit TMEM16A-mediated chloride secretion, leading to improved lung function and blood pressure control. This compound has also been shown to have potential applications in other diseases, including secretory diarrhea, polycystic kidney disease, and cancer.
特性
IUPAC Name |
N-cyclopropyl-4-methoxy-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-3-16-31-23-7-5-4-6-20(23)18-28-14-12-22(13-15-28)32-25-17-19(8-11-24(25)30-2)26(29)27-21-9-10-21/h3-8,11,17,21-22H,1,9-10,12-16,18H2,2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTZZJYJAJWPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC=CC=C4OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4896378.png)

![N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride](/img/structure/B4896388.png)

![5-(4-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896403.png)


![4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4896423.png)
![17-(4-chlorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896426.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4896432.png)
![1-acetyl-17-(4-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896442.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide](/img/structure/B4896446.png)
